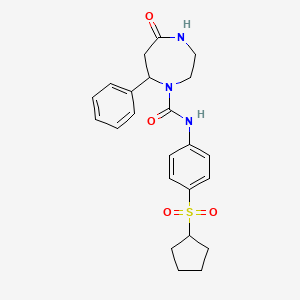
N-(4-cyclopentylsulfonylphenyl)-5-oxo-7-phenyl-1,4-diazepane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-cyclopentylsulfonylphenyl)-5-oxo-7-phenyl-1,4-diazepane-1-carboxamide, also known as CP-154,526, is a selective non-peptide antagonist of the corticotropin-releasing factor receptor 1 (CRF1). This compound has been the subject of scientific research due to its potential therapeutic applications in various diseases, including anxiety disorders, depression, and addiction.
作用机制
N-(4-cyclopentylsulfonylphenyl)-5-oxo-7-phenyl-1,4-diazepane-1-carboxamide acts as a selective antagonist of the CRF1 receptor, which is a key regulator of the stress response system. By blocking the activation of the CRF1 receptor, N-(4-cyclopentylsulfonylphenyl)-5-oxo-7-phenyl-1,4-diazepane-1-carboxamide reduces the release of stress hormones, such as cortisol, and modulates the activity of brain regions involved in the regulation of mood, anxiety, and addiction.
Biochemical and Physiological Effects:
N-(4-cyclopentylsulfonylphenyl)-5-oxo-7-phenyl-1,4-diazepane-1-carboxamide has been shown to have a number of biochemical and physiological effects, including the reduction of stress-induced corticotropin-releasing hormone (CRH) release, the modulation of the hypothalamic-pituitary-adrenal (HPA) axis, and the reduction of stress-induced anxiety-like behavior. Moreover, this compound has been shown to modulate the activity of several brain regions involved in the regulation of mood, anxiety, and addiction, such as the amygdala, the hippocampus, and the prefrontal cortex.
实验室实验的优点和局限性
One of the main advantages of N-(4-cyclopentylsulfonylphenyl)-5-oxo-7-phenyl-1,4-diazepane-1-carboxamide is its high selectivity for the CRF1 receptor, which allows for the specific modulation of the stress response system without affecting other neurotransmitter systems. Moreover, this compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the main limitations of N-(4-cyclopentylsulfonylphenyl)-5-oxo-7-phenyl-1,4-diazepane-1-carboxamide is its poor solubility in water, which can limit its use in certain experimental settings.
未来方向
There are several future directions for the scientific research of N-(4-cyclopentylsulfonylphenyl)-5-oxo-7-phenyl-1,4-diazepane-1-carboxamide. One of the main directions is the development of more potent and selective CRF1 receptor antagonists with improved pharmacokinetic properties and solubility. Moreover, future studies could focus on the potential therapeutic applications of N-(4-cyclopentylsulfonylphenyl)-5-oxo-7-phenyl-1,4-diazepane-1-carboxamide in other diseases, such as post-traumatic stress disorder and chronic pain. Finally, future studies could also investigate the potential use of N-(4-cyclopentylsulfonylphenyl)-5-oxo-7-phenyl-1,4-diazepane-1-carboxamide as a tool for the study of the neurobiology of stress, anxiety, and addiction.
合成方法
The synthesis of N-(4-cyclopentylsulfonylphenyl)-5-oxo-7-phenyl-1,4-diazepane-1-carboxamide involves a multi-step process that starts with the reaction of 4-cyclopentylsulfonylphenylhydrazine with ethyl acetoacetate to form 5-oxo-7-phenyl-1,4-diazepane-1-carboxylic acid ethyl ester. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with the amine N-(4-cyclopentylsulfonylphenyl)-5-oxo-7-phenyl-1,4-diazepane-1-carboxamide to form the final product.
科学研究应用
N-(4-cyclopentylsulfonylphenyl)-5-oxo-7-phenyl-1,4-diazepane-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, particularly anxiety disorders, depression, and addiction. In preclinical studies, this compound has been shown to reduce anxiety-like behavior in animal models of anxiety disorders, such as the elevated plus maze and the light-dark box. N-(4-cyclopentylsulfonylphenyl)-5-oxo-7-phenyl-1,4-diazepane-1-carboxamide has also been shown to have antidepressant-like effects in animal models of depression, such as the forced swim test and the tail suspension test. Moreover, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, such as cocaine and alcohol addiction.
属性
IUPAC Name |
N-(4-cyclopentylsulfonylphenyl)-5-oxo-7-phenyl-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c27-22-16-21(17-6-2-1-3-7-17)26(15-14-24-22)23(28)25-18-10-12-20(13-11-18)31(29,30)19-8-4-5-9-19/h1-3,6-7,10-13,19,21H,4-5,8-9,14-16H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVNTUQJJOAVIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)N3CCNC(=O)CC3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyclopentylsulfonylphenyl)-5-oxo-7-phenyl-1,4-diazepane-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopropyl-3-[[[5-(dimethylamino)-1,3-dimethylpyrazol-4-yl]methylamino]methyl]benzamide](/img/structure/B7572546.png)
![2-[benzenesulfonyl(1,3-thiazol-2-yl)amino]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B7572566.png)
![[5-[(1,1-Dioxothiolan-3-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl-trimethylsilane](/img/structure/B7572577.png)

![1-[2-(1-Benzylpyrrolidin-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7572586.png)
![N-(2-hydroxyphenyl)-2-[(4-methylcyclohexyl)sulfamoyl]acetamide](/img/structure/B7572591.png)
![1-[(2,4-Difluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B7572594.png)
![N-(cyanomethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7572606.png)
![7-fluoro-2-methyl-N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]quinoline-4-carboxamide](/img/structure/B7572612.png)

![10-[[N-(2-hydroxypropyl)anilino]methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7572638.png)

![1-methyl-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyridin-2-one](/img/structure/B7572649.png)
![1-(2,6-Dimethylpiperidin-1-yl)-2-[2-(trifluoromethyl)quinolin-7-yl]oxyethanone](/img/structure/B7572656.png)